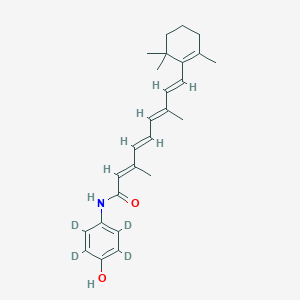

4'-Hydroxy Fenretinide-d4

Description

Contextualization within Retinoid Chemistry and Pharmacology

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and apoptosis. ebrary.netmdpi.comnih.gov Their diverse functions are primarily mediated through interaction with nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). mdpi.com The field of retinoid chemistry has evolved to produce synthetic analogs with improved therapeutic indices and specific biological activities. ebrary.nettaylorfrancis.com

Fenretinide (B1684555) (4-HPR) is a synthetic retinoid that was developed in the late 1960s. plos.orgnih.gov Unlike naturally occurring retinoids, fenretinide exhibits a unique pharmacological profile. nih.govnih.gov It has been shown to induce apoptosis in cancer cells and has been investigated for its chemopreventive properties. wikipedia.orgnih.govnih.gov The mechanism of action of fenretinide is complex and appears to involve both receptor-dependent and receptor-independent pathways. nih.govnih.gov Some studies suggest it has a low affinity for RARs and RXRs, while others indicate it can selectively activate RARγ. nih.govnih.govlenus.ie

Rationale for Deuteration in Advanced Research

Deuteration, the substitution of hydrogen with its stable isotope deuterium (B1214612), has become a valuable tool in drug discovery and development. nih.govuniupo.it The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. bioscientia.desplendidlab.com This "kinetic isotope effect" can significantly alter the metabolic fate of a drug. bioscientia.de

Key advantages of deuteration in research include:

Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolism, deuteration can slow down the breakdown of a compound, leading to a longer half-life and altered pharmacokinetic profile. nih.govsplendidlab.comunibestpharm.com

Reduced Formation of Toxic Metabolites: Deuteration can redirect metabolic pathways, potentially reducing the formation of harmful byproducts. nih.govresearchgate.net

Enhanced Selectivity: In some cases, deuteration can prevent the formation of non-selective metabolites, thereby improving the drug's target specificity. nih.govunibestpharm.com

Use as an Internal Standard: Deuterated compounds, such as N-(4-Hydroxyphenyl-d4)retinamide, are widely used as internal standards in analytical and pharmacokinetic research. veeprho.commdpi.com Their similar chemical properties to the non-deuterated analog, combined with their distinct mass, allow for precise quantification in biological samples using techniques like mass spectrometry. veeprho.comunibestpharm.com

The deuteration of fenretinide to N-(4-Hydroxyphenyl-d4)retinamide allows researchers to accurately track the parent compound and its metabolites, providing a clearer understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Scope and Significance of Current Research Paradigms

Current research on N-(4-Hydroxyphenyl-d4)retinamide and its non-deuterated counterpart, fenretinide, spans several key areas:

Cancer Research: Fenretinide has been extensively studied for its potential in cancer chemoprevention and therapy, particularly in breast, ovarian, and neuroblastoma cancers. wikipedia.orgnih.govlenus.ienih.gov Research is ongoing to elucidate its precise mechanisms of action, which may involve the generation of reactive oxygen species and ceramide accumulation. caymanchem.comwikipedia.org

Metabolic Studies: The impact of fenretinide on vitamin A metabolism is a significant area of investigation. nih.gov Chronic administration has been shown to reduce plasma levels of retinol (B82714) and retinol-binding protein. nih.gov The use of the deuterated form helps in accurately modeling these complex metabolic interactions. mdpi.com

Ocular Diseases: Fenretinide's ability to reduce serum retinol has led to its investigation in the treatment of conditions like Stargardt's disease. wikipedia.org It is also being studied for its protective effects on retinal ganglion cells. arvojournals.org

Drug Delivery and Formulation: Researchers are developing novel formulations, such as nanoparticles, to improve the delivery and efficacy of fenretinide and its metabolites. rsc.org

The availability of N-(4-Hydroxyphenyl-d4)retinamide as a research tool is crucial for advancing these studies, enabling more precise and reliable data collection in preclinical and clinical investigations. veeprho.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+/i12D,13D,14D,15D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-PAQUIBRHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Analog Development

Advanced Synthetic Routes for N-(4-Hydroxyphenyl)retinamide

The production of N-(4-hydroxyphenyl)retinamide has evolved from early methods to more efficient and scalable processes. Initial synthetic routes often faced challenges related to the instability of the starting materials, such as retinoic acid and its activated forms, leading to the formation of undesirable by-products. google.com

A significant advancement in the large-scale synthesis of N-(4-hydroxyphenyl)retinamide involves a mild, high-yield process. google.com This method focuses on the reaction of retinoic acid with dimethylchloroformamidinium chloride to produce retinoyl chloride. This intermediate is then reacted with a silylated form of p-aminophenol to yield the final product. google.com This approach is designed to be efficient and suitable for industrial-scale production. google.com

| Reagent/Step | Purpose | Advantage |

| Dimethylchloroformamidinium chloride | Activation of retinoic acid to retinoyl chloride | Milder conditions compared to traditional agents like thionyl chloride, reducing by-product formation. google.com |

| Bis-(N,O)-trimethylsilyl-p-aminophenol | Reactant with retinoyl chloride | Enhances reactivity and solubility, facilitating a cleaner reaction. google.com |

Development of Non-Hydrolyzable Analogues of N-(4-Hydroxyphenyl)retinamide

A critical area of research has been the development of non-hydrolyzable analogs of N-(4-hydroxyphenyl)retinamide. nih.goviiarjournals.org The amide bond in 4-HPR can be susceptible to hydrolysis in vivo, potentially releasing retinoic acid, which is associated with certain toxicities. nih.govnih.gov To address this, researchers have synthesized carbon-linked analogs where the amide bond is replaced with a more stable linkage. nih.gov

One such analog is 4-hydroxybenzylretinone (4-HBR), a C-linked ketone analog of 4-HPR. nih.goviiarjournals.org Studies have shown that 4-HBR retains biological activity, suggesting that the hydrolysis of 4-HPR to retinoic acid is not essential for its therapeutic effects. nih.govnih.gov This is a significant finding, as it opens the door to developing analogs with potentially improved safety profiles by minimizing the release of retinoic acid. nih.govnih.gov

Further developments include the synthesis of C-linked glucuronide conjugates, such as 4-HPR-C-Glucuronide (4-HPRCG) and the fully C-linked 4-HBR-C-Glucuronide (4-HBRCG). aacrjournals.org These analogs are designed to be more stable and have shown potent antitumor activities with reduced side effects in preclinical models. aacrjournals.org

| Analog | Key Feature | Rationale |

| 4-Hydroxybenzylretinone (4-HBR) | Carbon-linked ketone analog | Non-hydrolyzable, avoids release of retinoic acid. nih.goviiarjournals.org |

| 4-HPR-C-Glucuronide (4-HPRCG) | C-linked glucuronide conjugate | Increased stability and potentially reduced toxicity. aacrjournals.org |

| 4-HBR-C-Glucuronide (4-HBRCG) | Fully C-linked glucuronide analog | Enhanced stability to further eliminate in vivo hydrolysis. aacrjournals.org |

Polymorphic Form Analysis and Control in N-(4-Hydroxyphenyl)retinamide Synthesis

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical development as it can affect a drug's stability, solubility, and bioavailability. N-(4-hydroxyphenyl)retinamide is known to exist in at least two polymorphic forms, designated as Form I and Form II. nih.gov

A quantitative X-ray powder diffraction (XRPD) method has been developed to analyze the polymorphic forms of N-(4-hydroxyphenyl)retinamide. nih.gov This method, using zinc oxide as an internal standard, allows for the precise and accurate determination of the percentage of each form in a given sample. nih.gov Control over the polymorphic form is essential for ensuring consistent product quality and performance. The synthesis process can be controlled to obtain the stable 'A' polymorph of N-(4-hydroxyphenyl)retinamide. google.com

Iii. Advanced Analytical Methodologies and Internal Standard Applications of N 4 Hydroxyphenyl D4 Retinamide

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of fenretinide (B1684555) and its metabolites in various biological matrices. The use of N-(4-Hydroxyphenyl-d4)retinamide as an internal standard is integral to the success of these methods. nih.govnih.gov

Role as an Internal Standard in Quantitative Determination of Fenretinide and its Metabolites

N-(4-Hydroxyphenyl-d4)retinamide is widely employed as an internal standard (IS) in LC-MS/MS assays to accurately quantify fenretinide (also known as N-(4-hydroxyphenyl)retinamide or 4-HPR) and its primary metabolites. nih.govresearchgate.net These metabolites include N-(4-methoxyphenyl)retinamide (4-MPR), 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), and dehydrogenated 4-HPR (DH-4-HPR). researchgate.netresearchgate.net

The principle of using a deuterated internal standard lies in its ability to mimic the analyte's behavior during sample preparation and analysis. By adding a known amount of N-(4-Hydroxyphenyl-d4)retinamide to samples at the beginning of the extraction process, any variability or loss of the analyte during procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be corrected. nih.gov During LC-MS/MS analysis, the instrument monitors specific mass transitions for both the analyte and the internal standard. For instance, a common transition for fenretinide is m/z 392.3 > 283.2, while for the deuterated internal standard, it is m/z 396.3 > 283.2. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. caymanchem.com This ratiometric approach significantly improves the accuracy and reproducibility of the quantification. nih.govresearchgate.net

Several validated LC-MS/MS methods have been developed for the determination of fenretinide and its metabolites in human and animal plasma, as well as in tissue homogenates, all relying on N-(4-Hydroxyphenyl-d4)retinamide as the internal standard. nih.govnih.gov These methods are characterized by their high selectivity and sensitivity, with lower limits of quantification (LLOQ) often reaching as low as 0.2 to 1 ng/mL in plasma. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification in Complex Matrices

While LC-MS/MS is more commonly used, Gas Chromatography-Mass Spectrometry (GC-MS) also presents a viable, albeit less frequent, option for the analysis of retinoids, including fenretinide, in complex biological matrices. caymanchem.com For GC-MS analysis, derivatization is often required to increase the volatility of the analytes. jove.com Deuterated internal standards, such as N-(4-Hydroxyphenyl-d4)retinamide, are crucial in GC-MS for accurate quantification, similar to their role in LC-MS. caymanchem.comnih.gov They help to correct for variations in derivatization efficiency and injection volume. iastate.edu The use of stable isotope-labeled retinoids as tracers and internal standards is a well-established practice in GC-MS-based metabolic studies of vitamin A and its analogs. pageplace.de

Application in Metabolite Identification Studies

N-(4-Hydroxyphenyl-d4)retinamide plays a role not only in quantification but also in the identification of fenretinide metabolites. In high-resolution mass spectrometry (HRMS) studies, the distinct isotopic signature of the deuterated internal standard helps to differentiate it from endogenous compounds and potential metabolites. nih.gov By comparing the mass spectra of samples from subjects treated with fenretinide to control samples, researchers can identify new metabolic products. Once identified, the fragmentation patterns of these metabolites can be determined and used to develop quantitative MRM (Multiple Reaction Monitoring) methods for their measurement alongside the parent drug. researchgate.net Studies have successfully identified key metabolites of fenretinide, such as 4-MPR, 4-oxo-4-HPR, and DH-4-HPR, in plasma and tumor tissues using this approach. researchgate.netresearchgate.net

Specialized Analytical Techniques for Preclinical Biological Matrices

The development of novel formulations of fenretinide necessitates the validation of analytical methods in various preclinical biological matrices, including plasma and different types of tissue homogenates. nih.govnih.gov

Method Validation in Plasma and Tissue Homogenates

Validated LC-MS/MS methods using N-(4-Hydroxyphenyl-d4)retinamide as an internal standard have been successfully applied to pharmacokinetic studies in mice, analyzing fenretinide concentrations in both plasma and tumor homogenates. nih.govnih.gov These methods are designed to be sensitive, specific, and reproducible.

Validation parameters typically include linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability. nih.govresearchgate.net For instance, a validated method for fenretinide in mouse plasma and tumor homogenates demonstrated a wide linear range, with a lower limit of quantification of 1 ng/mL in plasma and 50 ng/mL in tumor homogenate. nih.govresearchgate.net The accuracy and precision of these methods are consistently high, with inter-day and intra-day variations well within acceptable limits as per regulatory guidelines. nih.govnih.gov

The tables below summarize the performance characteristics of a validated LC-MS/MS method for the quantification of fenretinide in plasma and tumor homogenates, utilizing N-(4-Hydroxyphenyl-d4)retinamide as the internal standard.

Table 1: Calibration Curve Details for Fenretinide Quantification

| Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) |

| Plasma | 1 - 500 | 1 |

| Tumor Homogenate | 50 - 2000 | 50 |

Data sourced from a study on a novel oral nanoformulation of fenretinide. nih.govresearchgate.net

Table 2: Accuracy and Precision of the Validated LC-MS/MS Method

| Matrix | Accuracy Range (%) | Inter-day Precision (CV%) |

| Plasma | 96.8 - 102.4 | 6.9 - 7.5 |

| Tumor Homogenate | 96.6 - 102.3 | 0.96 - 1.91 |

Data represents the performance across different quality control levels. nih.govresearchgate.net

These validated methods, underpinned by the use of N-(4-Hydroxyphenyl-d4)retinamide, are essential for advancing the preclinical and clinical development of fenretinide and its formulations. nih.govnih.gov

Analytical Considerations for Complex Biological Samples

The analysis of therapeutic agents within complex biological matrices such as plasma and tissue presents significant challenges due to the presence of numerous endogenous interfering substances. nih.gov To overcome these issues, robust and validated bioanalytical methods are essential. For the quantification of fenretinide, a highly accurate and reproducible LC-MS/MS method has been developed that employs N-(4-Hydroxyphenyl-d4)retinamide as an internal standard (IS). oup.comnih.gov The use of a stable isotope-labeled internal standard like N-(4-Hydroxyphenyl-d4)retinamide is the preferred approach in quantitative bioanalytical LC-MS/MS assays. ufrgs.br This is because it shares nearly identical chemical and physical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process. ufrgs.brnih.govnih.gov

A validated HPLC-MS/MS method has been successfully used to measure fenretinide concentrations in mouse plasma and tumor tissue. oup.comdrugbank.com In this method, N-(4-Hydroxyphenyl-d4)retinamide ([2H4]-4-HPR) was the chosen internal standard. oup.comnih.gov The method demonstrated high reproducibility, precision, and accuracy for quantifying both the parent drug and its main metabolites. nih.govdrugbank.com The lower limit of quantification was established at 1 ng/mL. nih.govdrugbank.com This level of sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low. drugbank.com The validation results for this method in plasma and tumor homogenates highlight its reliability for bioanalytical applications. nih.govdrugbank.com

Table 1: Summary of LC-MS/MS Method Validation Parameters for Fenretinide Quantification Using N-(4-Hydroxyphenyl-d4)retinamide as an Internal Standard. Data sourced from nih.govdrugbank.com.

X-Ray Powder Diffraction for Polymorph Characterization of N-(4-Hydroxyphenyl)retinamide

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of active pharmaceutical ingredients as different polymorphs can exhibit varying physical and chemical properties, including solubility and stability. X-ray powder diffraction (XRPD) is a powerful and standard technique for the identification and quantitative analysis of polymorphic forms in pharmaceutical solids. scielo.broup.com

For N-(4-hydroxyphenyl)retinamide, an XRPD method was specifically developed to analyze its polymorphic forms, designated as form I and form II. scielo.br This quantitative method utilizes zinc oxide as an internal standard to ensure accuracy. scielo.br The research demonstrated a linear relationship between the peak height ratio of the polymorphs to the internal standard and the percentage of form I in a mixture. scielo.br The developed analytical method was shown to be both precise and accurate to within ±6%, providing a reliable tool for quality control during drug development and manufacturing. scielo.br The ability to characterize the crystalline state of the drug is crucial, as an amorphous state, for instance, can lead to faster dissolution rates but may also be less stable. nih.gov

Table 2: Key Features of the XRPD Method for Polymorph Characterization of N-(4-hydroxyphenyl)retinamide. Data sourced from scielo.br.

Application in Enzymatic Activity Measurements via LC/MS/MS (e.g., GALNS, ARSB, GUSB)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a vital technology for newborn screening of lysosomal storage disorders (LSDs). scielo.broup.com This is achieved through multiplex enzyme activity assays, often performed on dried blood spots (DBS). mdpi.com The principle of these assays involves incubating the sample with a cocktail of specific enzyme substrates. The enzymes present in the sample convert these substrates into products, which are then quantified by MS/MS.

To ensure accurate quantification, mass-differentiated, stable isotope-labeled internal standards corresponding to each enzyme product are included in the assay cocktail. oup.commdpi.com This approach allows for the simultaneous measurement of multiple enzyme activities in a single run. mdpi.com Enzymes such as N-acetylgalactosamine-6-sulfatase (GALNS), N-acetylgalactosamine-4-sulfatase (ARSB), and beta-glucuronidase (GUSB), which are deficient in various mucopolysaccharidoses (MPS), are frequently included in these multiplex panels. mdpi.com A 7-plex LC-MS/MS assay has been developed for MPS disorders that uses deuterium-labeled internal standards to quantify the activities of GALNS, ARSB, and GUSB, among others. mdpi.com

While the use of deuterated internal standards is a well-established and essential part of these LC-MS/MS-based enzymatic assays, the available scientific literature does not specify the use of N-(4-Hydroxyphenyl-d4)retinamide as an internal standard for the activity measurement of GALNS, ARSB, or GUSB. The internal standards used are typically the stable isotope-labeled versions of the specific enzymatic products being measured.

Iv. Preclinical Metabolic Pathways and Disposition Studies

In Vitro Metabolic Transformation Investigations of N-(4-Hydroxyphenyl)retinamide

In vitro studies have been instrumental in elucidating the primary metabolic pathways of 4-HPR. These studies typically involve incubating the compound with subcellular fractions, such as liver microsomes, or with specific recombinant enzymes to identify the resulting metabolites and the enzymes responsible for their formation.

Several key metabolites of 4-HPR have been consistently identified across various in vitro systems. The primary metabolic transformations involve oxidation and methylation.

The major metabolites identified include:

N-(4-Methoxyphenyl)retinamide (4-MPR): This metabolite is formed through the methylation of the hydroxyl group on the phenyl ring of 4-HPR. nih.govnih.goviarc.frnih.gov In rodents, 4-MPR is the primary metabolite. nih.gov

4-oxo-N-(4-hydroxyphenyl)retinamide: This metabolite results from the oxidation of the β-ionone ring of 4-HPR. nih.govnih.govaacrjournals.org It is a significant metabolite in humans. nih.gov

Dihydro-4HPR: This metabolite is formed by the dehydrogenation of 4-HPR. nih.gov

4'-hydroxy 4-HPR (4'-OH 4-HPR): An additional polar metabolite produced by individual cytochrome P450 (CYP) enzymes. nih.gov

In studies using human and mouse liver microsomes, both 4-MPR and 4-oxo-4-HPR have been identified as major metabolites. nih.gov Furthermore, research has shown that the interconversion between 4-HPR and 4-MPR strongly favors the formation of 4-MPR. nih.gov In total, six metabolites of 4-HPR have been identified in the plasma of both patients and mice. nih.govmedchemexpress.com

High-resolution mass spectrometry (HRMS), particularly techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Orbitrap mass spectrometry, has been crucial for the definitive identification and structural elucidation of 4-HPR metabolites. nih.govnih.gov These methods provide high accuracy and sensitivity, allowing for the precise determination of the elemental composition and fragmentation patterns of the metabolites.

For instance, an LTQ-Orbitrap XL mass spectrometer operating in positive ion mode with electrospray ionization (ESI) has been used to identify the chemical structures of 4-MPR, 4-oxo-4HPR, and DH-4HPR in plasma and tumor samples. nih.gov The high-resolution MS/MS spectra obtained facilitate the identification of the principal fragments of these metabolites, which are then used for developing quantitative multiple reaction monitoring (MRM) assays. nih.govplos.org This approach has enabled the development of sensitive and specific analytical methods for quantifying 4-HPR and its metabolites in biological matrices. nih.gov

4-oxo-N-(4-hydroxyphenyl)retinamide is considered an active metabolite. researchgate.net It has been shown to be a more potent inhibitor of stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide (B1258172) Δ4-desaturase 1 (DES1) than 4-HPR itself. plos.orgnih.gov Inhibition of these enzymes is a potential mechanism for the anticancer effects of fenretinide (B1684555). nih.gov

N-(4-Methoxyphenyl)retinamide (4-MPR) , on the other hand, is generally considered to be an inactive metabolite in terms of direct antiproliferative effects. iarc.fraacrjournals.org However, it is a potent and specific inhibitor of β-carotene oxygenase 1 (BCO1), suggesting it may have specific therapeutic applications related to carotenoid metabolism. plos.orgnih.gov

The formation of 4-MPR has been proposed as a potential indirect biomarker for the cellular response to 4-HPR. iarc.froup.com Studies have shown that cancer cell lines that metabolize 4-HPR to 4-MPR are more sensitive to the antiproliferative effects of the parent drug. iarc.fr

Table 1: Activity of Major 4-HPR Metabolites

| Metabolite | Target Enzyme Inhibition | Potential Role |

|---|---|---|

| 4-oxo-N-(4-hydroxyphenyl)retinamide | More potent inhibitor of SCD1 and DES1 than 4-HPR plos.orgnih.gov | Mediating in vivo beneficial effects of fenretinide plos.orgnih.gov |

| N-(4-Methoxyphenyl)retinamide (4-MPR) | Potent specific inhibitor of BCO1; does not affect SCD1 and DES1 activity plos.orgnih.gov | Potential for BCO1 modulation in carotenoid metabolism nih.gov |

In vitro test systems are fundamental for characterizing the metabolic pathways of 4-HPR.

Human Liver Microsomes (HLM): HLMs are a standard in vitro model for studying drug metabolism. nih.govnih.gov They contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s. Studies with HLMs have shown that they predominantly produce 4'-oxo 4-HPR from 4-HPR. nih.gov

Recombinant Enzymes: The use of recombinant human CYP enzymes expressed in systems like supersomes allows for the identification of the specific enzymes responsible for particular metabolic reactions. nih.gov Research has demonstrated that CYPs 3A4, 3A5, and 2C8 are involved in the metabolism of 4-HPR. nih.gov Specifically, CYPs 3A4 and 2C8 are capable of generating the active metabolite 4'-oxo 4-HPR. nih.gov The formation of 4-oxo-4-HPR can be significantly reduced by ketoconazole, a CYP3A4 inhibitor. nih.gov

Preclinical Pharmacokinetic Investigations in Animal Models

Pharmacokinetic studies in animal models provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of 4-HPR in a whole-organism context. These studies help to bridge the gap between in vitro findings and clinical outcomes.

The concentration of 4-HPR and its metabolites over time has been determined in various biological matrices in animal models, primarily rats and mice.

In rats, following an intravenous dose, the plasma concentration-time curve of 4-HPR was best described by a triexponential equation, with a terminal half-life of 12 hours. nih.gov The apparent volume of distribution was large, at approximately 10-12 L/kg, indicating extensive tissue distribution. nih.gov Twenty-four hours after the dose, metabolites of 4-HPR were more abundant than the parent drug in most tissues. nih.gov

In female mice, after a single oral dose, 4-HPR and its major metabolite, 4-MPR, were found to distribute to the serum, liver, mammary gland, urinary bladder, and skin. nih.gov The highest concentrations of 4-MPR were detected in the liver and mammary gland. nih.gov The half-life of 4-MPR varied across tissues, being longest in the mammary gland (26.6 hours) and skin (23.1 hours). nih.gov Notably, 4-HPR selectively accumulates in breast tissue. oup.com

Studies using a novel oral nanoformulation of fenretinide in mice have shown that the drug can be detected in both plasma and tumor tissue at concentrations higher than the IC50 value required for in vitro inhibitory activity in various cancer cell lines. researchgate.net

Table 2: Tissue Distribution of N-(4-methoxyphenyl)retinamide (MPR) in Female Mice After a Single Oral Dose

| Tissue | Key Findings |

|---|---|

| Liver | High levels of MPR detected; half-life of 5.1 hours nih.gov |

| Mammary Gland | Highest area under the curve (AUC) for MPR; half-life of 26.6 hours nih.gov |

| Skin | Second highest AUC for MPR; half-life of 23.1 hours nih.gov |

| Urinary Bladder | MPR detected; half-life of 18.7 hours nih.gov |

| Serum | MPR detected; half-life of 5.6 hours nih.gov |

Influence on Endogenous Retinoid Homeostasis

N-(4-hydroxyphenyl-d4)retinamide, a deuterated form of fenretinide, significantly impacts the body's natural regulation of retinoids. This influence extends to its interactions with key transport proteins, enzymes involved in vitamin A synthesis, and the uptake of other essential nutrients.

Interaction with Retinol-Binding Protein (RBP)

N-(4-hydroxyphenyl)retinamide (4HPR) has been observed to bind to serum retinol-binding protein (RBP), the primary transport protein for retinol (B82714) (vitamin A) in the blood. nih.gov This interaction is crucial as it directly competes with retinol for binding to RBP. nih.gov The binding of 4HPR to RBP leads to a decrease in plasma and tissue levels of vitamin A. nih.gov Studies have shown that the hydroxyl group of 4HPR is essential for this binding to occur. nih.gov While 4HPR effectively binds to RBP, it does not show affinity for cellular retinol-binding protein (CRBP) or cellular retinoic acid-binding protein (CRABP). nih.gov However, it does exhibit some binding affinity for the nuclear receptors of retinoic acid (RARs). nih.gov

In vitro assays have further elucidated this interaction, demonstrating that 4HPR can displace retinol from RBP at physiological temperatures. arvojournals.org This displacement is a key factor in the reduced serum retinol levels observed during 4HPR administration. arvojournals.org

Inhibition of Beta-Carotene (B85742) Oxygenase 1 (BCO1) and Vitamin A Synthesis

N-(4-hydroxyphenyl)retinamide acts as a potent, non-competitive inhibitor of beta-carotene oxygenase 1 (BCO1), a key enzyme responsible for the conversion of β-carotene into vitamin A. nih.govresearchgate.net This inhibition has been demonstrated in both cell culture and in vitro models. nih.govresearchgate.net The inhibitory effect of 4HPR on BCO1 leads to a reduction in the endogenous synthesis of vitamin A from dietary provitamin A carotenoids. nih.gov

Studies in mice have confirmed that treatment with fenretinide leads to decreased tissue stores of vitamin A, accompanied by a significant increase in β-carotene levels in the plasma and various tissues. nih.gov This effect was observed even in mice lacking RBP4, indicating that the inhibition of BCO1 is a direct mechanism independent of 4HPR's interaction with the transport protein. nih.gov The major physiological metabolites of fenretinide, N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR), also exhibit potent inhibitory effects on BCO1. plos.orgnih.gov

This inhibition of BCO1 is considered a significant factor contributing to the observed reduction in plasma vitamin A levels and the associated side effect of reversible night blindness in some patients undergoing fenretinide treatment. nih.govresearchgate.net

Regulation of Carotenoid and Vitamin E Uptake in Animal Models

In addition to its direct effects on retinoid homeostasis, N-(4-hydroxyphenyl)retinamide also influences the intestinal uptake of carotenoids and vitamin E. nih.gov Studies utilizing mouse models, including those deficient in BCO1 and BCO2, have shown that fenretinide can modulate the absorption of these nutrients. nih.gov This regulation appears to be mediated through the activation of vitamin A signaling pathways within the enterocytes, particularly during conditions of short-term vitamin A deficiency. nih.gov

The treatment of wild-type mice with fenretinide resulted in a notable increase in plasma and tissue concentrations of β-carotene. nih.gov This accumulation is a direct consequence of the inhibition of BCO1, which prevents the conversion of β-carotene to vitamin A. nih.gov

Sphingolipid Metabolism Modulation

N-(4-hydroxyphenyl-d4)retinamide exerts significant influence on sphingolipid metabolism, a complex network of bioactive lipids that regulate critical cellular processes such as proliferation, differentiation, and apoptosis. aacrjournals.orgportlandpress.com

Changes in Sphinganine (B43673) and Dihydrosphingolipids

In conjunction with the rise in dihydroceramides, N-(4-hydroxyphenyl)retinamide (4HPR) treatment also leads to a significant increase in sphinganine levels. aacrjournals.orgnih.gov Sphinganine is a key precursor in the de novo sphingolipid synthesis pathway. aacrjournals.org Studies have demonstrated that 4HPR treatment alone can cause a substantial, several-fold increase in cellular sphinganine. aacrjournals.org This effect was observed in various cancer cell lines, including multidrug-resistant breast cancer cells (MCF-7/AdrR), leukemia cells (HL-60), and colon cancer cells (HT-29). aacrjournals.orgnih.gov

The elevation of sphinganine is an additive effect when 4HPR is combined with other agents that modulate sphingolipid metabolism. aacrjournals.org For example, the combination of 4HPR and the sphingosine (B13886) kinase inhibitor N,N-dimethylsphingosine (DMS) resulted in a more pronounced and sustained increase in sphinganine levels compared to either agent alone. aacrjournals.org This accumulation of sphinganine, along with increased dihydrosphingolipids, is proposed to be a key mechanism behind the cytotoxic effects of 4HPR. aacrjournals.org

| Treatment | Fold Increase in Sphinganine (vs. Control) at 24 hours | Fold Increase in Sphinganine (vs. Control) at 48 hours |

| 4HPR | 6.0 | 3.0 |

| DMS | 2.3 | 1.6 |

| 4HPR/DMS | 8.7 | 8.0 |

Table 2: Effect of N-(4-hydroxyphenyl)retinamide (4HPR) and N,N-dimethylsphingosine (DMS) on Sphinganine Levels in MCF-7/AdrR Cells aacrjournals.org

V. Cellular and Molecular Mechanisms of Action of N 4 Hydroxyphenyl Retinamide

Induction of Programmed Cell Death Pathways

A hallmark of 4-HPR's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in a wide variety of cancer cells. nih.govnih.gov This is achieved through several interconnected mechanisms, most notably the generation of oxidative stress and the accumulation of pro-apoptotic lipids.

A primary mechanism through which 4-HPR induces apoptosis is the generation of reactive oxygen species (ROS). plos.orgoup.com This has been observed in numerous cancer cell lines, including those of the cervix, prostate, and malignant T-cells. nih.govoup.comnih.gov The increase in ROS leads to a state of oxidative stress within the cell, triggering a cascade of events that lead to apoptosis. plos.orgtmc.edu This pro-oxidant activity appears to be a key feature that distinguishes 4-HPR from other retinoids. oup.com

The generation of ROS by 4-HPR has been linked to several downstream effects, including:

Endoplasmic Reticulum (ER) Stress: 4-HPR can induce ER stress, evidenced by the upregulation of ER stress-related genes and the activation of the ER-specific Caspase-4. tmc.edu

Mitochondrial Disruption: The compound can interfere with the mitochondrial electron transport chain, further enhancing ROS production. nih.govoup.com

Activation of Signaling Pathways: The oxidative stress can activate signaling pathways such as the JNK (c-Jun N-terminal kinase) pathway, which is involved in promoting apoptosis. plos.orgresearchgate.net

Importantly, the apoptotic effects of 4-HPR can often be suppressed by antioxidants, confirming the critical role of ROS in this process. nih.govnih.gov

Table 2: Effects of 4-HPR on ROS Generation and Apoptosis in Human Cervical Carcinoma C33A Cells

| 4-HPR Concentration (µM) | Fold-Increase in ROS Generation (at 1.5 hours) |

|---|---|

| 0.4 | 1.85 |

| 2.0 | >1.85 |

| 10.0 | 4.5 |

This table illustrates the dose-dependent increase in reactive oxygen species (ROS) in C33A cells following treatment with 4-HPR. This increase in ROS is directly correlated with the induction of apoptosis. oup.com

Another critical pathway activated by 4-HPR involves the accumulation of ceramide, a sphingolipid that acts as a pro-apoptotic second messenger. nih.govaacrjournals.orgoup.com In several cancer cell types, including neuroblastoma and leukemia, treatment with 4-HPR leads to a significant, dose-dependent increase in intracellular ceramide levels. nih.govnih.govoup.com This accumulation can occur through the inhibition of the enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1), which is involved in ceramide metabolism. biorxiv.orgoup.com

The elevated ceramide levels contribute to the induction of apoptosis. nih.gov In some instances, the apoptotic process initiated by ceramide accumulation is associated with a decrease in the mitochondrial membrane potential and the activation of caspases, which are key executioner enzymes in apoptosis. nih.gov However, it is noteworthy that in some cell lines, the accumulation of dihydroceramide and the generation of ROS appear to be distinct and independent events. cdnsciencepub.com This suggests that 4-HPR can trigger multiple, sometimes parallel, pathways to ensure the induction of cell death.

Involvement of Caspase Cascades (e.g., Caspases 3, 8, 9)

The execution of apoptosis is largely mediated by a family of cysteine proteases known as caspases. 4-HPR has been shown to activate these crucial enzymes in various cancer cell types.

In Fas-defective hepatoma cells, 4-HPR induces apoptosis primarily through the activation of caspase-8. nih.gov This activation appears to be an early event, preceding the release of mitochondrial cytochrome c and a less significant activation of caspase-9. nih.gov The process is sensitive to inhibitors of caspase-8 and general caspase inhibitors, highlighting the central role of this initiator caspase in this specific cellular context. nih.gov Studies have also shown that while caspase-8 activation is the primary upstream event, caspase-3 is also involved in the apoptotic cascade induced by 4-HPR. nih.gov

In other cancer cell lines, such as Ewing's sarcoma, 4-HPR treatment leads to the activation of caspase-3 and caspase-7. wjon.org This activation is linked to an increased Bax to Bcl-2 ratio, which promotes the mitochondrial release of cytochrome c. wjon.org Furthermore, in some contexts, 4-HPR-induced apoptosis can be blocked by inhibitors of caspase-3. aacrjournals.org Research in ovarian carcinoma cells has demonstrated that a metabolite of 4-HPR, 4-oxo-N-(4-hydroxyphenyl)retinamide, induces apoptosis through the activation of caspase-9 and caspase-3, but not caspase-8. aacrjournals.org This suggests that different metabolites of 4-HPR may utilize distinct caspase pathways to induce cell death.

The activation of caspases is a key element in the apoptotic cascade. oup.com Specifically, the activation of caspase-9, -3, and -8 plays a crucial role in the execution of apoptosis. oup.com In acute lymphoblastic leukemia cell lines, the combination of 4-HPR with other agents has been shown to enhance the mitochondrial apoptotic cascade, leading to caspase-dependent cell death. oup.com

Table 1: Role of Caspases in N-(4-Hydroxyphenyl)retinamide-Induced Apoptosis

| Caspase | Role in 4-HPR-Induced Apoptosis | Cell Type Studied |

|---|---|---|

| Caspase-3 | Activated downstream of caspase-8 and -9, leading to the execution of apoptosis. nih.govwjon.orgaacrjournals.org | Hepatoma, Ewing's Sarcoma, Ovarian Carcinoma, HL-60 |

| Caspase-8 | Primary upstream initiator caspase in Fas-defective hepatoma cells. nih.gov | Hepatoma |

| Caspase-9 | Activated following mitochondrial cytochrome c release; a key initiator caspase in some cell types. nih.govaacrjournals.org | Hepatoma, Ovarian Carcinoma |

| Caspase-7 | Activated in Ewing's sarcoma cells in conjunction with caspase-3. wjon.org | Ewing's Sarcoma |

Modulation of Intracellular Signaling Pathways

4-HPR influences several key intracellular signaling pathways that govern cell survival, proliferation, and death.

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical stress-activated signaling cascades that can lead to apoptosis. 4-HPR has been demonstrated to activate these pathways in various cancer cells.

In head and neck squamous carcinoma cells, 4-HPR induces the activation of JNK and p38, which is preceded by an increase in reactive oxygen species (ROS). nih.gov The activation of these kinases is crucial for the subsequent induction of apoptosis, as demonstrated by the ability of specific JNK and p38 inhibitors to suppress 4-HPR-induced cell death. nih.gov Similarly, in renal carcinoma cells, 4-HPR enhances the activation of p38 and JNK, and inhibitors of these pathways can reverse the compound's effects on cell viability. ajol.infotjpr.org

The activation of JNK by 4-HPR has also been linked to the degradation of the anti-apoptotic protein Mcl-1 in leukemia cells, contributing to the potentiation of apoptosis. oup.comnih.gov In some instances, the activation of JNK by 4-HPR and its metabolites is dependent on the generation of ROS. plos.org

Nitric oxide (NO) is a signaling molecule that can have dual roles in cancer, either promoting or inhibiting tumor growth depending on its concentration. 4-HPR has been found to induce the production of high levels of NO, which contributes to its apoptotic effects in breast cancer cells. nih.govaacrjournals.orgoup.com

This induction of NO production is a result of increased expression of nitric oxide synthase (NOS) enzymes, specifically inducible NOS (NOSII) and endothelial NOS (NOSIII). nih.govaacrjournals.org The level of NO produced correlates directly with the extent of growth inhibition and apoptosis induced by 4-HPR. nih.govaacrjournals.org The essential role of NO in 4-HPR-mediated apoptosis is confirmed by the observation that inhibiting NOS activity prevents the compound from inducing its cell death effects. nih.govaacrjournals.org Furthermore, factors that enhance the effects of 4-HPR, such as interferon-gamma and tamoxifen, also increase its ability to induce NO production. nih.govaacrjournals.org In breast cancer cells with BRCA1 mutations, 4-HPR-induced apoptosis is also correlated with increased NO production and NOS expression. oup.com Conversely, factors that confer resistance to 4-HPR, such as HER2/neu overexpression, have been shown to decrease its ability to induce NO production. nih.gov

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. While some studies suggest that in certain contexts, particularly in combination with other agents, 4-HPR can activate the Akt/mTOR signaling pathway in neuroblastoma cells, other research points towards a more complex interaction. nih.gov

Retinoic acid, the parent compound of 4-HPR, has been shown to rapidly activate the PI3K signaling pathway through a non-genomic mechanism. oup.com This activation involves the association of the retinoic acid receptor (RAR) with the p85 regulatory subunit of PI3K. oup.com While a direct interaction between RAR and p85-PI3K was not detected in vitro, their association was observed in cells. oup.com The PI3K pathway involves the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidyl-inositol-3,4,5-trisphosphate (PIP3) by a catalytic p110 subunit and a regulating p85 subunit. nih.gov The lipid products of PI3K then activate other downstream kinases. une.edu.au The modulation of this pathway by 4-HPR appears to be cell-type and context-dependent, and further research is needed to fully elucidate its role in the compound's mechanism of action.

Gene Expression Profiling and Regulation

4-HPR significantly alters the gene expression profile of cancer cells, leading to the upregulation of genes involved in apoptosis and cellular stress responses.

Studies have revealed that 4-HPR treatment leads to increased expression of several pro-apoptotic genes. In breast cancer cells, gene expression profiling has shown that 4-HPR and its analog, 4-hydroxybenzylretinone (4-HBR), induce the upregulation of endoplasmic reticulum (ER) stress-related and pro-apoptotic genes. iiarjournals.org

Among the significantly upregulated genes are Activating Transcription Factor 3 (ATF3), Growth Arrest and DNA Damage-inducible protein 34 (GADD34), BCL2 Binding Component 3 (BBC3, also known as PUMA), and NOXA (also known as PMAIP1). iiarjournals.orgiiarjournals.org The induction of these genes is part of the unfolded protein response triggered by ER stress. iiarjournals.org For instance, the upregulation of ATF3 and its downstream targets, including CHAC1, DDIT4, NOXA, GADD153, and GADD34, has been observed in 4-HPR-treated cells. iiarjournals.org Another study also highlighted a significant increase in the induction of pro-apoptotic markers such as ATF3, GADD34, BBC3, and NOXA in breast cancer cells treated with a derivative of 4-HPR. lenus.ie

Table 2: Pro-Apoptotic Genes Upregulated by N-(4-Hydroxyphenyl)retinamide

| Gene | Full Name | Function |

|---|---|---|

| ATF3 | Activating Transcription Factor 3 | A transcription factor involved in the cellular stress response that can promote apoptosis. iiarjournals.orglenus.ie |

| GADD34 | Growth Arrest and DNA Damage-inducible protein 34 | A protein involved in the ER stress response that can contribute to apoptosis. iiarjournals.orglenus.ie |

| BBC3 | BCL2 Binding Component 3 (PUMA) | A BH3-only protein that is a potent inducer of apoptosis. iiarjournals.orglenus.ie |

| NOXA | Phorbol-12-myristate-13-acetate-induced protein 1 (PMAIP1) | A BH3-only protein that promotes apoptosis by neutralizing anti-apoptotic Bcl-2 family members. iiarjournals.orglenus.ie |

Modulation of GADD45 Expression

The Growth Arrest and DNA Damage-inducible 45 (GADD45) family of proteins are key players in the cellular response to stress, contributing to DNA repair, cell cycle control, and apoptosis. Research has shown that 4-HPR can modulate the expression of GADD45 in certain cancer cell lines.

In studies involving bladder cancer cells, 4-HPR was found to induce a dose-dependent increase in GADD45 expression. nih.gov This effect was particularly noted in cells with normal p53 function, suggesting that the p53 tumor suppressor protein is necessary for the optimal induction of GADD45 by 4-HPR. nih.gov Furthermore, when combined with gamma-irradiation, 4-HPR showed a synergistic effect, leading to a significantly greater enhancement of GADD45 expression than either treatment alone. nih.gov This suggests that 4-HPR may enhance the sensitivity of cancer cells to radiation therapy by upregulating GADD45. nih.gov

Downregulation of Cyclophilin D Gene Expression

Cyclophilin D (CypD) is a component of the mitochondrial permeability transition pore (mPTP), which plays a role in oxidative stress and apoptosis. The modulation of CypD expression by 4-HPR has been investigated as a potential mechanism for its pro-apoptotic effects.

In human prostate cancer cells, treatment with 4-HPR led to the downregulation of a gene transcript that showed high homology to the cyclophilin gene family, specifically correlating with cyclophilin D expression patterns. nih.gov This downregulation of cyclophilin D was associated with the generation of reactive oxygen species (ROS), a known trigger of apoptosis. nih.gov The findings suggest that by downregulating CypD, 4-HPR may contribute to the mitochondrial-mediated apoptotic pathway. nih.govresearchgate.net

Effects on p21, Cyclin D1, and Bax Protein Levels

The progression of the cell cycle and the initiation of apoptosis are tightly controlled by a host of regulatory proteins. 4-HPR has been shown to influence the levels of several of these key proteins, including p21, Cyclin D1, and Bax.

p21 (CDKN1A): This protein is a cyclin-dependent kinase (CDK) inhibitor that can halt cell cycle progression. Studies have demonstrated that 4-HPR can increase the expression of p21 protein. nih.gov In immortalized human mammary epithelial cells, treatment with 4-HPR led to a 2.7-fold increase in p21 expression. nih.gov This upregulation of p21 is consistent with the observed cell cycle arrest induced by 4-HPR. nih.gov

Cyclin D1: As a key regulator of the G1 phase of the cell cycle, Cyclin D1's downregulation can lead to cell cycle arrest. In HTLV-I-positive malignant T-cells, treatment with 4-HPR resulted in the downregulation of Cyclin D1 protein levels. nih.gov

Bax: This protein is a pro-apoptotic member of the Bcl-2 family. An increase in Bax levels can promote apoptosis. Research on HTLV-I-positive T-cells showed that 4-HPR treatment upregulated Bax protein levels, contributing to its apoptotic effects. nih.gov

The following table summarizes the effects of 4-HPR on these key regulatory proteins in different cell lines.

| Protein | Effect of 4-HPR | Cell Line Studied | Reference |

| p21 | Increased expression | Immortalized human mammary epithelial cells (76N TERT) | nih.gov |

| Cyclin D1 | Downregulated expression | HTLV-I-positive malignant T-cells | nih.gov |

| Bax | Upregulated expression | HTLV-I-positive malignant T-cells | nih.gov |

Impact on Cellular Processes

The molecular changes induced by 4-HPR translate into significant effects on fundamental cellular processes, including proliferation, cell cycle progression, and the ability of cancer cells to form new blood vessels and metastasize.

Inhibition of Cellular Proliferation

A hallmark of 4-HPR's activity is its ability to inhibit the proliferation of various cancer cells. This effect has been observed across multiple preclinical studies.

For instance, in human prostate adenocarcinoma PC3 cells, a 1 µM concentration of 4-HPR resulted in a 51% reduction in the proliferation rate. nih.gov In HER-2/neu oncogene-transformed human mammary epithelial cells, 4-HPR produced a dose-dependent inhibition of growth. oup.com Similarly, in breast cancer cell lines, 4-HPR was found to have growth-inhibitory effects. aacrjournals.org This antiproliferative activity is a direct consequence of the molecular changes detailed previously, including the induction of cell cycle arrest and apoptosis. nih.govoup.com

Induction of Cell Cycle Growth Arrest (e.g., G0/G1 arrest)

4-HPR is a potent inducer of cell cycle arrest, most commonly at the G0/G1 checkpoint. This prevents cells from entering the S phase, where DNA replication occurs, thereby halting their division.

In human prostate cancer PC3 cells, treatment with 1 µM 4-HPR led to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov Similarly, in HTLV-I-transformed malignant T-cells, clinically achievable concentrations of 4-HPR caused a G0/G1 arrest. nih.gov Studies on HER-2/neu transformed human mammary epithelial cells also demonstrated that a 24-hour treatment with 400 nM 4-HPR resulted in a 25% increase in the G0/G1 phase population and a 36% decrease in the S phase population. oup.com However, in some cell lines, such as the acute myelocytic leukemia cell line NB-4, 4-HPR has been observed to cause an accumulation of cells in the S phase. ajmb.org

The table below provides a summary of research findings on 4-HPR-induced cell cycle arrest.

| Cell Line | Effect | Concentration | Reference |

| PC3 (Prostate Adenocarcinoma) | Accumulation in G0/G1 phase | 1 µM | nih.gov |

| HTLV-I-transformed T-cells | G0/G1 arrest | Clinically achievable concentrations | nih.gov |

| 184-B5/HER (Mammary Epithelial) | 25% increase in G0/G1, 36% decrease in S phase | 400 nM | oup.com |

| NB-4 (Acute Myelocytic Leukemia) | Accumulation in S phase | 5 µM | ajmb.org |

Antiangiogenic and Antimetastatic Effects in Preclinical Models

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical for tumor progression and are significant targets for cancer therapy. Preclinical studies have indicated that 4-HPR possesses both antiangiogenic and antimetastatic properties.

4-HPR has been shown to inhibit angiogenesis in various preclinical models. core.ac.uk Its mechanisms include interfering with the signaling pathways of growth factors that promote blood vessel formation. arvojournals.org For example, in some contexts, 4-HPR can downregulate the expression of pro-angiogenic factors. arvojournals.org

Inhibition of Cell Migration

N-(4-Hydroxyphenyl)retinamide has been shown to impede the migration and invasion of various cancer cells, a crucial step in metastasis. This inhibition is achieved through the modulation of several key signaling pathways.

In prostate cancer cells (DU145 and PC3), 4-HPR impairs cell migration and invasion by down-regulating the activation of Focal Adhesion Kinase (FAK) and the protein kinase B (AKT). nih.gov This leads to enhanced degradation of β-catenin, a protein involved in cell-cell adhesion and gene transcription. nih.gov The subsequent decrease in β-catenin stability results in the downregulation of its target genes, including cyclin D1, survivin, and Vascular Endothelial Growth Factor (VEGF), all of which are critical for cell proliferation, survival, and angiogenesis. nih.gov The anti-angiogenic protein, Bone Morphogenetic Protein-2 (BMP-2), a target of 4-HPR, has also been found to decrease prostate cancer cell proliferation, migration, and invasion by targeting the AKT/β-catenin pathway. nih.gov

Studies on human liver cancer HepG2 cells have revealed that 4-HPR hinders cell migration by inducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38-MAPK). spandidos-publications.com This suggests that the p38-MAPK signaling pathway is a key mediator of 4-HPR's inhibitory effect on liver cancer cell motility. spandidos-publications.com Similarly, in renal carcinoma cells, 4-HPR has been found to inhibit cell migration through the activation of the MAPK signaling pathway. ajol.info

Furthermore, in bladder cancer cells, 4-HPR has been demonstrated to inhibit migration and invasion by stimulating Wnt5a activation. spandidos-publications.com This leads to two distinct downstream effects: the downregulation of Matrix Metalloproteinase-2 (MMP-2) expression and the enhanced phosphorylation of c-Jun N-terminal kinase (JNK). spandidos-publications.com These findings point to the Wnt5a/JNK and Wnt5a/MMP-2 signaling pathways as critical targets of 4-HPR in preventing bladder cancer cell invasion. spandidos-publications.com In medulloblastoma cells, 4-HPR has been shown to inhibit cell migration and invasion by targeting the Wnt3a/β-catenin pathway. plos.org

Table 1: Signaling Pathways and Molecular Targets of N-(4-Hydroxyphenyl)retinamide in Cell Migration Inhibition

| Cancer Type | Key Signaling Pathway(s) | Key Molecular Targets | Research Findings |

|---|---|---|---|

| Prostate Cancer (DU145, PC3) | FAK/AKT/GSK3β/β-catenin | FAK, AKT, β-catenin, Cyclin D1, Survivin, VEGF | 4-HPR impairs migration and invasion by down-regulating FAK and AKT activation, leading to β-catenin degradation and downregulation of its target genes. nih.gov |

| Liver Cancer (HepG2) | p38-MAPK | p38-MAPK | 4-HPR inhibits cell migration through the phosphorylation of p38-MAPK. spandidos-publications.com |

| Renal Carcinoma | MAPK | p38, JNK | 4-HPR inhibits cell migration via activation of the MAPK signaling pathway. ajol.info |

| Bladder Cancer (EJ) | Wnt5a/JNK, Wnt5a/MMP-2 | Wnt5a, JNK, MMP-2 | 4-HPR inhibits migration and invasion by stimulating Wnt5a, which in turn downregulates MMP-2 and enhances JNK phosphorylation. spandidos-publications.com |

Promotion of Autophagy

Autophagy, a cellular process of self-digestion of damaged organelles and proteins, can be modulated by N-(4-Hydroxyphenyl)retinamide. The induction of autophagy by 4-HPR has been observed in several cancer cell lines, although its role in cell fate appears to be context-dependent.

In malignant glioma cells, 4-HPR induces autophagy in a concentration-dependent manner. oup.comnih.gov At lower, non-apoptotic concentrations (e.g., 5 µM), 4-HPR treatment leads to the formation of acidic vesicular organelles (AVOs) and the recruitment of microtubule-associated protein light chain 3 (LC3), which are hallmark features of autophagy. oup.comnih.govoup.com Interestingly, at higher concentrations that induce apoptosis, features of autophagy are also present. oup.comoup.com The inhibition of this induced autophagy can enhance the cytotoxic effects of 4-HPR, suggesting that in this context, autophagy may act as a survival mechanism for the cancer cells. oup.comnih.govredalyc.org The activation of c-jun and p38-MAPK is associated with 4-HPR-induced autophagy in these cells. oup.comnih.gov

Similarly, in renal carcinoma cells, 4-HPR has been shown to promote autophagy via the MAPK p38 pathway. ajol.info In human malignant neuroblastoma cells under serum-starvation conditions, a combination of 4-HPR and apigenin (B1666066) was found to suppress starvation-induced autophagy, leading to enhanced apoptosis. nih.govnih.gov This was associated with the downregulation of autophagy-inducing proteins like Beclin 1 and LC3 II, and the upregulation of the autophagy-inhibitory p-Akt/mTOR signaling pathway. nih.govnih.gov

The ability of 4-HPR to induce autophagic cell death has also been demonstrated in caspase-defective breast cancer cells, suggesting it can trigger alternative cell death pathways in cancer cells with defects in apoptosis. tandfonline.com

Table 2: Research Findings on N-(4-Hydroxyphenyl)retinamide and Autophagy

| Cell Type | Concentration/Condition | Key Findings | Associated Pathways/Markers |

|---|---|---|---|

| Malignant Glioma Cells | Lower concentrations (e.g., 5 µM) | Induces autophagy, which may act as a survival mechanism. oup.comnih.govoup.com | Formation of AVOs, recruitment of LC3, activation of c-jun and p38-MAPK. oup.comnih.govoup.com |

| Renal Carcinoma Cells | Not specified | Promotes autophagy. ajol.info | MAPK p38 pathway. ajol.info |

| Malignant Neuroblastoma Cells | Combination with apigenin under serum-starvation | Suppresses autophagy and promotes apoptosis. nih.govnih.gov | Downregulation of Beclin 1, LC3 II; upregulation of p-Akt/mTOR. nih.govnih.gov |

Preservation of Retinal Ganglion Cells

N-(4-Hydroxyphenyl)retinamide has demonstrated a neuroprotective effect on retinal ganglion cells (RGCs), the neurons that transmit visual information from the retina to the brain. This protective action is particularly relevant in the context of diabetic retinopathy.

Research has shown that 4-HPR treatment leads to the preservation of RGCs in a mouse model of diabetes (Ins2Akita mice). arvojournals.org The underlying mechanism for this protective effect is attributed to the induction of ceramide biosynthesis. arvojournals.org In the diabetic retina, ceramide levels are typically reduced. arvojournals.org 4-HPR treatment was found to increase ceramide levels back to those observed in wild-type mice. arvojournals.org

This restoration of ceramide homeostasis is proposed to be therapeutic for the preservation of RGCs. arvojournals.org The study also noted that while 4-HPR significantly reduced serum retinol-binding protein-retinol levels, it did not act as a Sigma 1 receptor (S1R) agonist, another pathway implicated in retinal protection. arvojournals.org Therefore, the primary mechanism of 4-HPR-mediated RGC preservation appears to be its ability to correct the dysregulated sphingolipid metabolism observed in diabetic conditions. arvojournals.org

Table 3: N-(4-Hydroxyphenyl)retinamide and Retinal Ganglion Cell Preservation

| Model System | Key Mechanism | Molecular Effect | Outcome |

|---|

Vi. Theoretical and Computational Research on N 4 Hydroxyphenyl Retinamide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies have been instrumental in understanding how 4-HPR interacts with various biological targets at the molecular level. These studies often involve creating three-dimensional models of proteins and docking the 4-HPR molecule into their binding sites to predict binding affinities and modes of interaction.

One significant area of investigation has been the interaction of 4-HPR with nuclear receptors. Molecular modeling studies have indicated that 4-HPR and its 9-cis isomer exhibit binding affinities comparable to those of natural retinoids like retinoic acid (RA) and 9-cis-RA for all three retinoic acid receptor (RAR) isoforms (RARα, RARβ, and RARγ). nih.gov These computational predictions have been supported by functional assays demonstrating that 4-HPR can activate all RAR isoforms. nih.gov

Furthermore, computational modeling has been employed to explore the direct interaction of 4-HPR with other key proteins involved in cancer signaling pathways. For instance, the three-dimensional structure of the mammalian target of rapamycin (B549165) (mTOR) has been modeled to study its interaction with 4-HPR. nih.gov Using protein-ligand docking algorithms, researchers have generated binding models of the mTOR-4HPR complex, suggesting a direct binding interaction that inhibits mTOR kinase activity. nih.gov

Molecular modeling has also shed light on the interaction of 4-HPR with focal adhesion kinase (FAK). aacrjournals.org These studies have demonstrated that 4-HPR has a significantly higher binding affinity for the FAK kinase domain compared to its natural ligand, ATP. aacrjournals.org The models also show that 4-HPR can interact with the FERM domain of FAK and the ATP-binding site of the related kinase PYK2. aacrjournals.org Similarly, molecular modeling has revealed that 4-HPR can competitively inhibit ATP binding at the active kinase site of JNK, thereby disrupting its function. oup.com

The table below summarizes some of the key molecular modeling studies on 4-HPR.

| Protein Target | Key Findings from Molecular Modeling | Reference |

| Retinoic Acid Receptors (RARs) | 4-HPR has comparable binding affinities to natural retinoids for RARα, RARβ, and RARγ. | nih.gov |

| Mammalian Target of Rapamycin (mTOR) | 4-HPR directly binds to mTOR, inhibiting its kinase activity. | nih.gov |

| Focal Adhesion Kinase (FAK) | 4-HPR exhibits a high binding affinity for the FAK kinase domain and also interacts with the FERM domain and PYK2. | aacrjournals.org |

| JNK | 4-HPR competitively inhibits ATP binding at the active kinase site. | oup.com |

In Silico Prediction of Compound Interactions

In silico methods are frequently used to predict the potential interactions of a compound with a wide range of biological targets, helping to identify its mechanism of action and potential off-target effects. For 4-HPR, these predictions have been crucial in understanding its diverse biological activities.

Computational docking and simulation analyses have been used to identify and visualize the interactions between 4-HPR and various proteins. nih.gov In a study investigating the effects of 4-HPR in lung cancer cells, in silico results revealed that the protein kinase Akt required the lowest energy (-10.2 kcal/mol) to interact with 4-HPR compared to other proteins, suggesting it as a primary target. nih.gov However, the docking investigation also indicated that 4-HPR may lack specificity and could interact with several secondary targets besides Akt. nih.gov

These predictive studies are valuable for generating hypotheses that can be tested experimentally. For example, the prediction of 4-HPR's interaction with Akt has been followed up with in vitro experiments confirming its role in modulating the PI3K/Akt/mTOR signaling pathway. nih.gov

The following table presents a summary of in silico predictions for 4-HPR interactions.

| Predicted Protein Target | Predicted Interaction and Significance | Reference |

| Akt | Lowest energy interaction, suggesting it as a primary target for inducing apoptosis. | nih.gov |

| Multiple Secondary Targets | Docking studies suggest potential interactions with various other proteins, indicating a lack of high specificity. | nih.gov |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational approaches are pivotal in understanding the structure-activity relationships (SAR) of retinoids, including 4-HPR. SAR studies aim to identify the chemical features of a molecule that are responsible for its biological activity. By comparing the structures and activities of various retinoid derivatives, researchers can design new compounds with improved efficacy and reduced toxicity.

Computational analysis has been used to interpret the trends observed in the biological activities of different retinoids. nih.gov For instance, an excellent correlation has been observed between the activity of several retinoids, including N-(4-hydroxyphenyl)retinamide, in inhibiting neoplastic transformation and their ability to maintain epithelial differentiation. nih.gov However, the ability of these compounds to cause increased cell adhesion did not always correlate with their other biological activities, highlighting the complexity of their mechanisms of action. nih.gov

SAR studies have also explored the importance of different functional groups on the 4-HPR molecule. The presence of the N-(4-hydroxyphenyl) amide group, as opposed to the carboxylic acid function of all-trans retinoic acid, is thought to be a key determinant of its distinct biological activities, such as the elevation of ceramide levels in neuroblastoma cells. aacrjournals.org

Furthermore, computational analysis of novel retinoid derivatives has helped to elucidate the influence of specific chemical modifications on their properties. For example, the introduction of hydroxyl groups has been shown to shift the reactivity of the molecule and enhance its antioxidative features. researchgate.net

The table below outlines key findings from computational SAR studies on retinoids related to 4-HPR.

| Molecular Feature | Impact on Activity | Reference |

| N-(4-hydroxyphenyl) amide group | Contributes to distinct biological activities compared to all-trans retinoic acid, such as ceramide elevation. | aacrjournals.org |

| Various structural modifications | Can lead to differential effects on neoplastic transformation, epithelial differentiation, and cell adhesion. | nih.gov |

| Introduction of hydroxyl groups | Shifts molecular reactivity and enhances antioxidant properties in derivatives. | researchgate.net |

Vii. Future Directions in N 4 Hydroxyphenyl D4 Retinamide Research

Elucidation of Remaining Mechanistic Ambiguities

A primary goal for future research is to resolve the ongoing debate surrounding the precise molecular mechanisms of N-(4-hydroxyphenyl)retinamide (4-HPR). While its deuterated form is primarily an analytical tool, the mechanistic insights are derived from studies of 4-HPR. There are conflicting yet valuable findings regarding its mode of action, creating a complex picture that requires further investigation.

One of the most significant ambiguities is whether its biological effects are mediated by traditional retinoid receptors. Some studies have shown that 4-HPR can act as a selective activator for retinoic acid receptor gamma (RARγ) and, to a lesser extent, RARβ. nih.gov However, a substantial body of evidence suggests that its most potent effects, particularly the induction of apoptosis, occur through pathways independent of both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov This is supported by findings that 4-HPR has a low affinity for these receptors and is effective in cancer cell lines that are resistant to conventional retinoids. nih.govlenus.iemdpi.com

Several alternative or concurrent mechanisms have been proposed. The induction of apoptosis appears to be linked to the generation of reactive oxygen species (ROS) and the accumulation of ceramide in tumor cells. wikipedia.orgnih.govarvojournals.org The pro-apoptotic effects of 4-HPR can be blocked by antioxidants like N-acetylcysteine, strongly suggesting the involvement of an oxidative mechanism. nih.gov Furthermore, research indicates that 4-HPR can alter the ratio of bcl-2 to bax mRNA expression, pointing to a role for the bcl-2/bax regulated apoptotic pathway. nih.gov Another area of interest is its interaction with vitamin A transport and metabolism; 4-HPR can displace retinol (B82714) from retinol-binding protein (RBP) and competitively inhibit the enzyme lecithin:retinol acyltransferase (LRAT). arvojournals.org Untangling the hierarchy and interplay of these diverse pathways remains a key challenge.

Interactive Table 1: Summary of Mechanistic Ambiguities in 4-HPR Research

| Mechanistic Pathway | Key Research Finding | Remaining Ambiguity / Future Direction | References |

|---|---|---|---|

| Retinoid Receptors (RAR/RXR) | Acts as a selective activator of RARγ but has a low affinity for most retinoid receptors. | Is receptor activation a primary mechanism or a secondary effect? What is the significance of RARγ-specific activation? | nih.govnih.govlenus.ie |

| Reactive Oxygen Species (ROS) | Induces apoptosis via a pro-oxidant mechanism, which is blocked by antioxidants. | What is the primary source of ROS generation? How does this pathway interact with other signaling cascades? | wikipedia.orgnih.gov |

| Ceramide Synthesis | Causes ceramide to build up in tumor cells, leading to cell death. | What is the upstream trigger for ceramide accumulation? Is this mechanism universal across all cell types? | lenus.iewikipedia.orgarvojournals.org |

| Apoptotic Regulation | Decreases the ratio of bcl-2 to bax mRNA expression. | How does 4-HPR signaling lead to the modulation of these key apoptotic regulators? | nih.gov |

| Retinol Transport & Metabolism | Displaces retinol from retinol-binding protein (RBP) and competitively inhibits lecithin:retinol acyltransferase (LRAT). | What are the full downstream consequences of disrupting retinol transport on cellular function and pathology? | arvojournals.org |

Development of Advanced Analytical Techniques for Biological Tracing

The deuterium (B1214612) labeling in N-(4-Hydroxyphenyl-d4)retinamide is specifically designed to facilitate its distinction from endogenous molecules, making it an invaluable tool for pharmacokinetic and metabolic studies. Future research will focus on leveraging this feature with increasingly sensitive analytical technologies.

Historically, high-performance liquid chromatography (HPLC) with UV detection has been used to quantify 4-HPR and its metabolites in tissues. nih.govmdpi.com While effective, these methods can be limited in sensitivity and specificity. The future of biological tracing lies in the coupling of advanced separation techniques with mass spectrometry. Ultra-high-performance liquid chromatography (UHPLC) combined with tandem mass spectrometry (MS/MS) represents the state-of-the-art, offering superior resolution, speed, and sensitivity for analyzing retinoids in complex biological matrices. nih.govnih.gov

The use of stable isotope-labeled internal standards, such as N-(4-Hydroxyphenyl-d4)retinamide, is central to the most robust analytical methods. nih.gov Isotope dilution mass spectrometry, where a known quantity of the deuterated compound is added to a sample, allows for highly accurate quantification by correcting for analyte losses during sample preparation and ionization variability in the mass spectrometer. iastate.edujove.com Future development will focus on creating multiplexed assays capable of simultaneously quantifying N-(4-Hydroxyphenyl-d4)retinamide and its full spectrum of deuterated and non-deuterated metabolites, such as N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide. researchgate.net Overcoming challenges related to the inherent instability of retinoids and matrix effects from different tissues remains a key objective for method development. nih.govpageplace.de

Interactive Table 2: Comparison of Analytical Techniques for Retinoid Tracing

| Technique | Principle | Advantages | Future Development Focus | References |

|---|---|---|---|---|

| HPLC-UV | Separation by liquid chromatography followed by quantification based on UV absorbance. | Accessible, robust for high-concentration samples. | Limited sensitivity and specificity for complex biological samples. | nih.govpageplace.de |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | High resolution for certain compounds. | Requires derivatization; potential for thermal degradation of unstable retinoids. | iastate.edujove.com |

| UHPLC-MS/MS | Fast separation by UHPLC coupled with highly specific and sensitive detection by tandem mass spectrometry. | High sensitivity, high specificity, ability to analyze complex mixtures. | Developing multiplex methods for parent drug and multiple metabolites; minimizing matrix effects. | nih.govnih.gov |

| Isotope Dilution Assay | Uses a stable isotope-labeled (e.g., deuterated) internal standard for precise quantification with MS. | Gold standard for accuracy; corrects for sample loss and matrix effects. | Synthesis of a wider range of deuterated metabolite standards for comprehensive metabolic profiling. | iastate.edujove.com |

Exploration of Novel Preclinical Research Models for Specific Mechanisms

To effectively investigate the mechanistic questions outlined above, future research must employ more sophisticated and targeted preclinical models. While traditional cell lines and animal models have been foundational, new models are needed to provide more clinically relevant and mechanistically precise data.

Currently, research relies heavily on in vitro cancer cell lines (e.g., breast, neuroblastoma, prostate) and in vivo xenograft models using immunodeficient mice. nih.govnih.govnih.gov Disease-specific models, such as the abcr−/− mouse for retinopathies and the Ins2Akita mouse for diabetic complications, have been instrumental in studying the effects of 4-HPR in specific pathological contexts. arvojournals.orgarvojournals.org

The next generation of preclinical research will likely involve several innovative approaches. To dissect the receptor-dependent versus independent mechanisms, the development of genetic models, such as mice with specific knockouts of RARγ or key enzymes in the ceramide synthesis pathway, will be crucial. nih.gov The use of advanced in vitro systems, such as 3D cell cultures and patient-derived organoids, can better replicate the complex microenvironment of human tissues and tumors, offering more predictive insights into drug response. researchgate.net Furthermore, as the roles of specific metabolites become clearer, models designed to assess their unique biological activities will be necessary. rsc.org Humanized mouse models, which contain functional human genes, cells, or tissues, could also provide more accurate data on metabolism and efficacy that is more translatable to human biology. nih.govacs.org

Interactive Table 3: Evolution of Preclinical Models in Retinoid Research

| Model Type | Current Application | Future Exploration / Novel Models | References |

|---|---|---|---|

| 2D Cell Culture | Screening for anti-proliferative and apoptotic effects in various cancer cell lines. | Co-culture systems that include immune cells or stromal cells to model the tumor microenvironment. | nih.govnih.gov |

| Animal Xenografts | Evaluating anti-tumor efficacy using human cancer cells implanted in immunodeficient mice. | Patient-derived xenograft (PDX) models that more closely retain the characteristics of the original human tumor. | nih.gov |

| Genetic Mouse Models | Studying retinoid effects in the context of specific genetic mutations (e.g., abcr-/- mice for retinal disease). | CRISPR-based generation of specific knock-in or knockout models for genes implicated in 4-HPR's mechanism (e.g., RARγ, ceramide synthase). | arvojournals.orgnih.gov |

| Advanced In Vitro Models | Limited current use. | Development of tumor organoids and "tumor-on-a-chip" microfluidic devices to study drug effects in a 3D, multi-cellular context. | researchgate.net |